4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, and anticonvulsant effects. This particular compound has a unique structure that includes an amino group, a carbonitrile group, and a benzodiazepine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride typically involves the reaction of o-N-(2,2-dicyanovinyl)aminoaniline with hydrochloric acid. This reaction proceeds smoothly to form the desired benzodiazepine compound . The reaction conditions generally include:
Reagents: o-N-(2,2-dicyanovinyl)aminoaniline, hydrochloric acid
Solvent: Often carried out in an aqueous medium
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Reaction Time: The reaction is usually complete within a few hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed with bases to form other diazepine, triazepine, or benzimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide
Substitution: Nucleophiles such as amines or alcohols
Oxidation: Oxidizing agents like potassium permanganate
Reduction: Reducing agents like lithium aluminum hydride
Major Products
Hydrolysis Products: Diazepine, triazepine, or benzimidazole derivatives
Substitution Products: Various substituted benzodiazepines
Oxidation and Reduction Products: Oxidized or reduced benzodiazepine derivatives
Scientific Research Applications
4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various benzodiazepine derivatives.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use as a sedative, anxiolytic, or anticonvulsant agent.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride involves its interaction with the central nervous system. Benzodiazepines typically exert their effects by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The specific molecular targets and pathways involved include:
GABA Receptors: Binding to GABA-A receptors to enhance GABAergic transmission
Ion Channels: Modulation of ion channels to stabilize neuronal membranes
Comparison with Similar Compounds
4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride can be compared with other benzodiazepine compounds such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties
Lorazepam: Used for its sedative and anticonvulsant effects
Clonazepam: Effective as an anticonvulsant and for treating panic disorders
Uniqueness
The unique structure of this compound, with its amino and carbonitrile groups, allows for specific interactions and reactions that may not be possible with other benzodiazepines. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
42510-46-3 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-amino-1H-1,5-benzodiazepine-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-7-6-13-8-3-1-2-4-9(8)14-10(7)12/h1-4,6,13H,(H2,12,14) |
InChI Key |
QJZIADSHTCWDAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(C(=N2)N)C#N |
42510-46-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.